Cas no 83-44-3 (Deoxycholic acid)

Deoxycholic acid is a secondary bile acid naturally produced in the human body through bacterial metabolism of primary bile acids. It plays a critical role in emulsifying and solubilizing dietary fats for absorption. In industrial and research applications, deoxycholic acid is valued for its surfactant properties and ability to disrupt cell membranes, making it useful in biochemical assays and laboratory procedures. Its high purity and stability ensure consistent performance in applications such as protein solubilization and lipid extraction. Additionally, it serves as a key intermediate in pharmaceutical synthesis. The compound is characterized by its reliable quality, solubility in aqueous and organic solvents, and compatibility with various experimental conditions.
Deoxycholic acid structure
Deoxycholic acid structure
Product Name:Deoxycholic acid
CAS No:83-44-3
MF:C24H40O4
MW:392.572008132935
MDL:MFCD00003673
CID:34294
PubChem ID:222528
Update Time:2025-09-04

Deoxycholic acid Chemical and Physical Properties

Names and Identifiers

    • Deoxycholic acid
    • 3-alpha,12-alpha-dihydroxy-5-beta-cholan-24-oic acid
    • ABAMACHEM ABA-7205211
    • Cholan-24-oic acid,3,12-dihydroxy-, (3a,5b,12a)-
    • DEOXYCHOLIC ACID (P)
    • DEOXYCHOLIC ACID(CHOLEIC ACID)(RG)
    • Hyodeoxycholic acid
    • (3α,5β,12α)-3,12-Dihydroxy-5-cholan-24-oic acid
    • 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,12α-diol
    • 5β-Cholan-24-oic acid-3α,12α-diol
    • Cholanoic Acid
    • Choleic acid
    • Desoxycholic acid
    • 3α,12α-Dihydroxy-5β-cholanic acid
    • 7-Deoxycholic acid
    • (3alpha,5beta,12alpha)-3,12-Dihydroxy-cholan-24-oic acid
    • Ursodeoxycholic acid EP Impurity E
    • deoxycholate
    • Cholorebic
    • Cholerebic
    • Degalol
    • Deoxycholatic acid
    • Pyrochol
    • Septochol
    • Droxolan
    • Desoxycholsaeure
    • 7alpha-Deoxycholic acid
    • Cholic acid, deoxy-
    • Dihydroxycholanoic acid
    • 3,12-Dihydroxycholanic acid
    • Deoxy cholic acid
    • 3alpha,12alpha-Dihydroxy-5beta-cholanic acid
    • 5-beta-Deoxycholic acid
    • Desoxycholsaeure [Ger
    • (3α,5β,12α)-3,12-Dihydroxycholan-24-oic acid (ACI)
    • 5β-Cholan-24-oic acid, 3α,12α-dihydroxy- (8CI)
    • 17β-[1-Methyl-3-carboxypropyl]-etiocholane-3α,12α-diol
    • 3α,12α-Dihydroxy-5β-cholan-24-oic acid
    • 3α,12α-Dihydroxy-5β-cholanoic acid
    • 3α,12α-Dihydroxycholanic acid
    • 5β-Cholanic acid-3α,12α-diol
    • 5β-Deoxycholic acid
    • ATX 101
    • Kybella
    • MeSH ID: D003840
    • NSC 8797
    • Deoxycholic Acid, piperazine
    • Sodium deoxycholate
    • 3beta-deoxycholic acid
    • 3alpha,12alpha-Dihydroxy-5.beta.-cholanoic acid
    • SMR001526801
    • 5alpha-Deoxycholic acid
    • (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oic acid
    • (3beta,5beta,12alpha)-3,12-dihydroxycholan-24-oic acid
    • MLS001361332
    • SMR000857295
    • MLSMR
    • 3-Epideoxycholic acid
    • MLS001066423
    • SMR000112166
    • Desoxycholat
    • MLS002608050
    • Isodeoxycholic acid
    • (3ALPHA,5ALPHA,12ALPHA)-3,12-DIHYDROXYCHOLAN-24-OIC ACID
    • 3alpha,12alpha-Dihydroxy-5alpha-cholanoic acid
    • MLS001306460
    • 3alpha,12alpha-dihydroxy-5beta-cholanate
    • allodeoxycholic acid
    • MDL: MFCD00003673
    • Inchi: 1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1
    • InChI Key: KXGVEGMKQFWNSR-LLQZFEROSA-N
    • SMILES: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C[C@@H](CC[C@]3(C)[C@H]1C[C@@H]2O)O
    • BRN: 3219882

Computed Properties

  • Exact Mass: 392.29300
  • Monoisotopic Mass: 392.293
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 392.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.9
  • Topological Polar Surface Area: 77.8

Experimental Properties

  • Color/Form: Powder
  • Density: 0.9985 (rough estimate)
  • Melting Point: 171-174 °C (lit.)
  • Boiling Point: 437.26°C (rough estimate)
  • Flash Point: 9℃
  • Refractive Index: 1.4460 (estimate)
  • Solubility: 0.24 g/L (15°C)
  • Water Partition Coefficient: 0.24 g/L (15 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 77.76000
  • LogP: 4.47790
  • Merck: 2899
  • pka: 5.15(at 20℃)
  • Specific Rotation: 55 º (c=1, EtOH)
  • Optical Activity: [α]20/D +54±1°, c = 1% in ethanol
  • Color/Form: 500 μg/mL in methanol
  • Sensitiveness: Sensitive to humidity
  • Solubility: Solubility at 15 ℃ (g/l)
  • Vapor Pressure: 0.0±3.3 mmHg at 25°C

Deoxycholic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:FZ2100000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R36/37/38
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Deoxycholic acid Pricemore >>

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Deoxycholic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Hydrazine hydrate (1:1) Solvents: Ethanol
Reference
Steroids. X. A new method for the preparation of deoxycholic acid
Tanasescu, I.; et al, Chemische Berichte, 1958, 91, 799-801

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Hydrazine hydrate (1:1) Solvents: Ethanol
Reference
Sterols. III. A new method for the preparation of deoxycholic acid
Tanasescu, I.; et al, Acad. rep. populare Române, 1952, 4, 83-90

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Triethylene glycol ,  Water
Reference
Selective oxidation with N-bromosuccinimide. I. Cholic acid
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1949, 71, 3935-8

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1)
Reference
The preparation of desoxycholic acid from cholic acid
Haslewood, G. A. D., Biochemical Journal, 1943, 37, 109-12

Production Method 5

Reaction Conditions
1.1 Reagents: Ethylenediaminetetraacetic acid ,  2-Mercaptoethanol Catalysts: Choloylglycine hydrolase Solvents: Water ;  20 min, pH 8, rt
Reference
Xanthomonas maltophilia CBS 897.97 as a source of new 7β- and 7α-hydroxysteroid dehydrogenases and cholylglycine hydrolase: Improved biotransformations of bile acids
Pedrini, Paola; et al, Steroids, 2006, 71(3), 189-198

Production Method 6

Reaction Conditions
1.1 Reagents: Ethylenediaminetetraacetic acid ,  2-Mercaptoethanol Catalysts: Choloylglycine hydrolase Solvents: Water ;  20 min, pH 8, rt
Reference
Xanthomonas maltophilia CBS 897.97 as a source of new 7β- and 7α-hydroxysteroid dehydrogenases and cholylglycine hydrolase: Improved biotransformations of bile acids
Pedrini, Paola; et al, Steroids, 2006, 71(3), 189-198

Production Method 7

Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Acetic acid
Reference
Steroids derived from bile acids. I. The preparation of 3(α)-hydroxy Δ11-cholenic acid from desoxycholic acid
McKenzie, Bernard F.; et al, Journal of Biological Chemistry, 1946, 162, 555-63

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
Reference
Bile acids and related compounds. XII. Simplified preparative production of pure desoxycholic acid and some derivatives
Reichstein, T.; et al, Helvetica Chimica Acta, 1942, 25, 797-805

Production Method 10

Reaction Conditions
1.1 Catalysts: Carboxyl esterase Solvents: Water ;  24 h, pH 7.4, 37 °C; cooled
Reference
Chemical synthesis of N-acetylcysteine conjugates of bile acids and in vivo formation in cholestatic rats as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry
Mitamura, Kuniko; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2009, 877(25), 2630-2638

Deoxycholic acid Raw materials

Deoxycholic acid Preparation Products

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Amadis Chemical Company Limited
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(CAS:83-44-3)Deoxycholic acid
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Deoxycholic acid Spectrogram

1H NMR Varian Water
1H NMR
GC-MS
GC-MS
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Amadis Chemical Company Limited
(CAS:83-44-3)Deoxycholic acid
A840576
Purity:99%
Quantity:500g
Price ($):348.0
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(CAS:83-44-3)EP Impurity E
0005
Purity:98%min
Quantity:100mg;500mg;1g
Price ($):Inquiry
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